Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate
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Overview
Description
Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate is a chemical compound characterized by its bromo and nitro functional groups attached to a phenyl ring, which is further connected to a methylamino group and a methyl ester group
Synthetic Routes and Reaction Conditions:
Bromination and Nitration: The synthesis of this compound typically begins with the bromination of 2-nitroaniline to produce 4-bromo-2-nitroaniline. This is followed by the reaction with an appropriate esterification agent to introduce the methyl ester group.
Amination and Esterification: Another approach involves the amination of 4-bromo-2-nitrophenol, followed by esterification to form the final product.
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction efficiency.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the nitro group, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific reagent.
Major Products Formed:
Nitroso derivatives from oxidation.
Amino derivatives from reduction.
Various substituted phenyl derivatives from substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the behavior of bromo and nitro groups in biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromo and nitro groups play a crucial role in these interactions, influencing the compound's binding affinity and activity.
Comparison with Similar Compounds
Methyl 2-(4-bromo-2-nitrophenyl)acetate
2-Bromo-4-methyl-6-nitrophenol
Uniqueness: Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate is unique due to its specific arrangement of functional groups, which provides distinct chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 2-(4-bromo-N-methyl-2-nitroanilino)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4/c1-12(2,11(16)19-4)14(3)9-6-5-8(13)7-10(9)15(17)18/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZHFHPFZWBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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